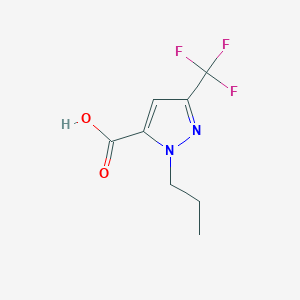
1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical properties, making this compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: New derivatives with substituted trifluoromethyl groups.
科学研究应用
1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
相似化合物的比较
- 1-Propyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Propyl-3-(chloromethyl)-1H-pyrazole-5-carboxylic acid
- 1-Propyl-3-(fluoromethyl)-1H-pyrazole-5-carboxylic acid
Comparison: 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher lipophilicity, increased stability, and enhanced biological activity. The trifluoromethyl group also influences the compound’s reactivity, making it a valuable intermediate in organic synthesis.
生物活性
1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1103427-26-4) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on the latest literature.
- Molecular Formula : C8H9F3N2O2
- Molecular Weight : 220.17 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : Studies have reported its effectiveness against several bacterial strains. For instance, it exhibited significant inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, with mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. Its anti-inflammatory activity was compared favorably against standard non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antitubercular Activity : In vitro studies indicated that this compound possesses antitubercular properties, making it a candidate for further research in the treatment of tuberculosis .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Pyrazole Ring : The initial step typically involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods or by using trifluoromethylating agents.
- Carboxylation : The final carboxylic acid functionality is introduced via carboxylation reactions, often using carbon dioxide in the presence of bases.
Antimicrobial Studies
A study published in MDPI evaluated various pyrazole derivatives, including this compound, for their antibacterial properties. It was found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Research
Research highlighted in Journal of Molecular Structure reported that derivatives of pyrazoles exhibited significant COX inhibition and anti-inflammatory effects. Specifically, this compound showed higher selectivity for COX-2 over COX-1, indicating a favorable safety profile for anti-inflammatory applications .
Antitubercular Activity
In a study focusing on the antitubercular effects of pyrazole derivatives, the compound was tested against Mycobacterium tuberculosis. Results indicated promising activity, warranting further exploration into its mechanism and efficacy in vivo .
Summary Table of Biological Activities
属性
分子式 |
C8H9F3N2O2 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC 名称 |
2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-3-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |
InChI 键 |
VPTGLEUPQJBJTH-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CC(=N1)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















